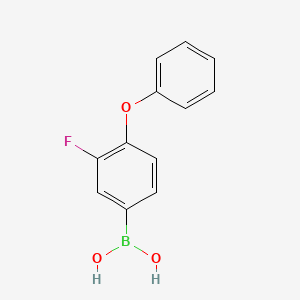

(3-Fluoro-4-phenoxyphenyl)boronic acid

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C12H10BFO3 |

|---|---|

Molekulargewicht |

232.02 g/mol |

IUPAC-Name |

(3-fluoro-4-phenoxyphenyl)boronic acid |

InChI |

InChI=1S/C12H10BFO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8,15-16H |

InChI-Schlüssel |

FNFFHMCYKOSIDZ-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)(O)O |

Herkunft des Produkts |

United States |

Chemical Properties of 3 Fluoro 4 Phenoxyphenyl Boronic Acid

Structural and Molecular Data

Below is a table summarizing the key structural and molecular data for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2016841-89-5 |

| Molecular Formula | C₁₂H₁₀BFO₃ |

| Molecular Weight | 232.02 g/mol |

| SMILES | OB(O)c1cc(F)c(OCc2ccccc2)cc1 |

| InChI Key | InChI=1S/C12H10BFO3/c14-11-7-9(13(15)16)5-6-10(11)17-8-4-2-1-3-8/h1-7,15-16H |

Spectroscopic Data

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would be expected to show distinct signals for the aromatic protons on both the fluorinated and phenoxy rings, with coupling patterns influenced by the fluorine substituent.

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the carbon framework, with the carbon atom attached to the boron atom often exhibiting a broader signal.

¹⁹F NMR: The fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectrum is a powerful tool for characterizing fluorinated compounds and would show a characteristic signal for the fluorine atom on the phenyl ring.

¹¹B NMR: The boron-11 (B1246496) nuclear magnetic resonance (¹¹B NMR) spectrum is particularly useful for studying organoboron compounds. sdsu.edunih.gov The chemical shift would be indicative of the trigonal planar geometry of the boronic acid. sdsu.edu

Reactivity and Mechanistic Studies of 3 Fluoro 4 Phenoxyphenyl Boronic Acid

Cross-Coupling Reactions

(3-Fluoro-4-phenoxyphenyl)boronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Its reactivity is central to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

Detailed Mechanistic Analysis of Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.org The generally accepted catalytic cycle for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.netmusechem.com

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.orgmusechem.com This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate. libretexts.org The oxidation state of the palladium changes from 0 to +2 during this process. wikipedia.org

Recent studies suggest that for aryl bromides, the oxidative addition occurs to a 12-electron monoligated palladium complex, Pd(PPh₃), under catalytic conditions. chemrxiv.org In the case of aryl iodides, the binding of the iodoarene to the palladium complex precedes the oxidative addition and is considered the first irreversible step. researchgate.netchemrxiv.org The nature of the phosphine (B1218219) ligand and the reaction conditions can influence which palladium species, for instance, a 14-electron PdL₂ or a 12-electron PdL₁ complex, is involved in the oxidative addition. researchgate.net

The efficiency of this step can be influenced by the nature of the halide, the solvent, and the ligands on the palladium catalyst. For instance, palladium complexes can react with fluorinated pyridines, leading to oxidative addition products. whiterose.ac.uk The oxidative addition of a carbon-bromine bond of certain esters and amides to Pd(PPh₃)₄ has also been demonstrated. nih.gov

| Aspect | Description | Key Intermediates/Species | Influencing Factors |

|---|---|---|---|

| Process | Insertion of Pd(0) into the carbon-halide bond of the organic halide. | Pd(0) complex (e.g., PdL₂, PdL₁), Pd(II) intermediate. researchgate.net | Nature of halide, solvent, ligands. |

| Mechanism with Aryl Bromides | Oxidative addition to a 12-electron monoligated palladium complex (Pd(PPh₃)). chemrxiv.org | Pd(PPh₃). chemrxiv.org | Ligand concentration. |

| Mechanism with Aryl Iodides | Binding of the iodoarene to Pd(PPh₃) is the first irreversible step, preceding oxidative addition. researchgate.net | Pd(PPh₃)-iodoarene complex. researchgate.net | Nature of the aryl iodide. |

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center. rsc.org This step is crucial as it brings both organic partners onto the same metal center. musechem.com The mechanism of transmetalation has been a subject of extensive research, with two primary pathways being widely considered. nih.gov

One proposed pathway involves the reaction of a palladium halide complex with a boronate species, which is formed by the reaction of the boronic acid with a base. nih.gov The other pathway suggests the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov Kinetic studies have indicated that under typical Suzuki-Miyaura conditions with a weak base and aqueous solvent, the reaction between a palladium hydroxo complex and the boronic acid is the more likely pathway. nih.gov

Low-temperature NMR studies have identified pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu These can be either a tricoordinate boronic acid complex or a tetracoordinate boronate complex, both of which can lead to the cross-coupled product. illinois.edu The specific pathway can depend on the ligand concentration. illinois.edu The presence of a base is generally required to facilitate this step, often by activating the boronic acid. libretexts.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new C-C bond, and the palladium(0) catalyst is regenerated. musechem.comwikipedia.org For this to occur, the two organic ligands must be in a cis-orientation to each other on the square planar palladium complex. libretexts.orgwikipedia.org If they are in a trans-orientation, a trans-to-cis isomerization must precede the reductive elimination. wikipedia.org

Reductive elimination is an intramolecular process and is generally favored by a low electron density on the metal center. libretexts.org The mechanism is often concerted, proceeding through a three-centered transition state with retention of stereochemistry. wikipedia.org However, other mechanisms, such as an Sₙ2 or a radical pathway, are also possible. wikipedia.org The rate of reductive elimination can be influenced by factors such as the nature of the ligands and the steric bulk of the coupling partners. In some cases, ligand dissociation from an octahedral d⁶ complex can generate a more reactive five-coordinate intermediate that readily undergoes reductive elimination. umb.eduumb.edu

C-C Bond Formation Beyond Suzuki-Miyaura Coupling

While the Suzuki-Miyaura reaction is a prominent application, this compound can participate in other C-C bond-forming reactions. The versatility of boronic acids extends to various cross-coupling methodologies. core.ac.uk

Research has shown that arylboronic acids can react with alkenes in the presence of a palladium(II) acetate (B1210297) catalyst to yield aryl-substituted alkenes. researchgate.net This type of reaction is believed to proceed via an oxidative addition of the carbon-boron bond to the palladium(0) species formed in situ. researchgate.net Furthermore, transition-metal-free conjugate addition reactions of boronic acids to α,β-unsaturated ketones have been developed, expanding the scope of their application in C-C bond formation. rsc.org

The development of new catalytic systems continues to broaden the utility of boronic acids. For example, nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides have been reported. mdpi.com Additionally, regioselective cross-coupling of allylboronic acid pinacol (B44631) ester derivatives with aryl halides has been achieved with high selectivity. nih.gov

C-N and C-O Cross-Coupling Reactions

In addition to forming C-C bonds, this compound is a valuable partner in the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. These reactions are of significant importance in the synthesis of pharmaceuticals and other biologically active molecules.

The Chan-Lam coupling reaction allows for the formation of aryl carbon-heteroatom bonds through an oxidative coupling of boronic acids with N-H or O-H containing compounds, such as amines, phenols, and amides. organic-chemistry.org This reaction is typically catalyzed by copper complexes and can often be performed in the presence of air. organic-chemistry.org

Furthermore, organophosphorus-catalyzed reductive C-N bond-forming reactions have been developed for the coupling of nitroalkanes and nitroarenes with arylboronic acids. nih.govnih.govorganic-chemistry.org These methods offer excellent chemoselectivity and allow for the synthesis of N-arylamines with a wide range of functional groups. nih.gov Mechanistic studies suggest that these reactions proceed through a P(III)/P(V)=O redox cycle. nih.gov The development of heterogeneous catalysts for the reductive C-N coupling of nitroaromatics with boronic acids is also an active area of research. researchgate.net

| Reaction Type | Coupling Partners | Catalyst/Reagents | Bond Formed | Key Mechanistic Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organic Halide/Triflate | Palladium Catalyst, Base | C-C | Oxidative Addition, Transmetalation, Reductive Elimination. musechem.com |

| Heck-type | Alkene | Palladium(II) Acetate | C-C | Oxidative addition of C-B bond to Pd(0). researchgate.net |

| Chan-Lam | Amine, Phenol (B47542), etc. (N-H/O-H) | Copper Catalyst | C-N, C-O | Oxidative coupling. organic-chemistry.org |

| Reductive C-N Coupling | Nitroalkane/Nitroarene | Organophosphorus Catalyst, Hydrosilane | C-N | P(III)/P(V)=O redox cycle. nih.gov |

Hydrodeboronation and Protodeboronation Pathways

Protodeboronation is a crucial reaction pathway for arylboronic acids, involving the cleavage of the C–B bond and its replacement with a C–H bond. This process can be detrimental, for instance, in cross-coupling reactions where the boronic acid is consumed before it can participate in the desired catalytic cycle. The rate and mechanism of protodeboronation are highly dependent on factors like pH, temperature, and the electronic nature of substituents on the aryl ring.

Kinetics and Mechanism of Base-Catalyzed Protodeboronation

The protodeboronation of arylboronic acids is known to be catalyzed by both acid and base, but the base-catalyzed pathway is often more significant under the conditions used for many organic reactions, such as the Suzuki-Miyaura coupling. The generally accepted mechanism for base-catalyzed protodeboronation involves a pre-equilibrium step where the neutral, trigonal boronic acid (ArB(OH)₂) reacts with a hydroxide (B78521) ion to form a more reactive, tetracoordinate boronate anion ([ArB(OH)₃]⁻). bldpharm.com This is followed by a rate-determining step in which the boronate anion reacts with a proton source, typically water, leading to the cleavage of the C–B bond. bldpharm.com

ArB(OH)₂ + OH⁻ ⇌ [ArB(OH)₃]⁻ [ArB(OH)₃]⁻ + H₂O → Ar-H + B(OH)₄⁻

However, detailed kinetic studies on a wide range of substituted arylboronic acids have revealed more complex mechanistic behavior. For highly electron-deficient systems, an alternative pathway involving the unimolecular fragmentation of the boronate to a transient aryl anion followed by protonation has been identified. bldpharm.comgoogleapis.com

Influence of Fluorine Position on Stability Against Protodeboronation

The position of the fluorine substituent on the phenyl ring has a profound impact on the stability of the boronic acid against protodeboronation. The strong electron-withdrawing nature of fluorine influences the acidity of the boron center and the lability of the C–B bond. Kinetic studies on various fluorophenylboronic acid isomers provide critical insights into these electronic effects.

In the case of This compound , the fluorine atom is at the meta position relative to the boronic acid group. Generally, substituents at the meta position exert their electronic influence primarily through an inductive effect. For fluorine, this is a strong electron-withdrawing (-I) effect. The 4-phenoxy group, conversely, can exert a +M (mesomeric) donating and a -I inductive withdrawing effect.

A comprehensive kinetic study on the base-catalyzed protodeboronation of all monofluorophenylboronic acid isomers revealed significant differences in their stability. googleapis.com The data from this study can be used to infer the expected behavior of the title compound.

| Compound | Substituent Position | Half-life (t₁₂) at pH 13.6, 70°C | Relative Stability |

| Phenylboronic acid | Unsubstituted | ~2.3 days | Baseline |

| 2-Fluorophenylboronic acid | ortho | ~16 minutes | Less Stable |

| 3-Fluorophenylboronic acid | meta | ~15 hours | More Stable |

| 4-Fluorophenylboronic acid | para | ~1.7 days | Similar to Baseline |

This table is generated based on data for monofluorophenylboronic acids to illustrate the influence of fluorine position. Half-life values are approximated from published kinetic data for comparative purposes. googleapis.com

From the data, it is evident that a fluorine atom at the 3-position (meta) significantly stabilizes the boronic acid against base-catalyzed protodeboronation compared to the ortho-substituted isomer and even the unsubstituted parent compound. This stabilization arises from the electron-withdrawing inductive effect of the fluorine, which reduces the electron density at the ipso-carbon (the carbon attached to boron), making it less susceptible to protonation. googleapis.com In contrast, an ortho-fluoro substituent dramatically decreases stability, a phenomenon attributed to a combination of steric and electronic effects that facilitate the C–B bond cleavage. bldpharm.com

For This compound , the stabilizing influence of the 3-fluoro group would be a dominant factor. The 4-phenoxy group would further modify the electronic environment, but the inherent stability conferred by the meta-fluoro substitution is expected to make this compound relatively robust against protodeboronation compared to other isomers.

Boronic Acid Catalysis (BAC)

Arylboronic acids have emerged as versatile organocatalysts for a variety of chemical transformations, a field known as Boronic Acid Catalysis (BAC). bldpharm.comgoogle.com They are particularly effective in promoting reactions involving the activation of hydroxyl groups, such as those in carboxylic acids and alcohols. bldpharm.comgoogle.com

Catalytic Dehydrative Condensation Reactions (e.g., Amidation)

One of the most prominent applications of BAC is in the direct dehydrative condensation of carboxylic acids and amines to form amides. This reaction is of fundamental importance in chemistry and biology. Boronic acid catalysts provide a mild and efficient alternative to traditional coupling reagents, which often generate stoichiometric waste.

The general scheme for this transformation is:

R-COOH + R'-NH₂ --(Arylboronic Acid Catalyst)--> R-CONHR' + H₂O

While specific studies detailing the use of this compound as a catalyst for amidation are not prevalent in the literature, its behavior can be understood from the well-established mechanisms for arylboronic acids. The electronic properties conferred by the 3-fluoro and 4-phenoxy groups—specifically the increased Lewis acidity of the boron center due to the electron-withdrawing fluorine—are expected to make it a competent catalyst for such transformations.

Mechanistic Insights into Boron-Mediated Catalysis

The catalytic cycle for boronic acid-catalyzed amidation is generally understood to proceed through the activation of the carboxylic acid. The first step involves a rapid and reversible condensation between the boronic acid catalyst and the carboxylic acid to form key intermediates.

Several intermediates have been proposed. A common pathway involves the formation of a monoacyloxyboronic acid or a diacyloxyboronate. These species are essentially mixed anhydrides of the carboxylic acid and the boronic acid. The formation of these intermediates is typically unfavorable thermodynamically but is driven forward by the removal of water, often accomplished using molecular sieves or azeotropic distillation.

Once formed, the acyloxyboron intermediate is highly activated toward nucleophilic attack. The amine then attacks the carbonyl carbon of this intermediate. Theoretical and experimental studies suggest that the rate-determining step is often the cleavage of the C–O bond in the resulting tetracoordinate intermediate to release the amide product and regenerate the boronic acid catalyst.

Electrophilic and Nucleophilic Activation Modes

Boronic acid catalysis operates through distinct modes of activation, primarily involving the electrophilic activation of hydroxyl-containing substrates. bldpharm.com

Electrophilic Activation: In the context of amidation, the boronic acid acts as a Lewis acid to activate the carboxylic acid. By forming the acyloxyboron intermediate, the boron atom withdraws electron density from the carboxylic acid's carbonyl group. bldpharm.com This covalent activation enhances the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by the amine nucleophile. This is the dominant activation mode in dehydrative condensation reactions. bldpharm.comgoogle.com

Nucleophilic Activation: While less relevant for amidation, boronic acids can also achieve nucleophilic activation, particularly with diols or polyols. bldpharm.com Under basic conditions, the formation of a tetrahedral boronate adduct with a diol can increase the electron density on the oxygen atoms, thereby enhancing their nucleophilicity toward an external electrophile. bldpharm.com This mode is crucial in reactions like the selective functionalization of saccharides but is not the primary pathway in the direct amidation of a carboxylic acid and an amine.

For This compound , the electron-withdrawing 3-fluoro substituent would increase the Lewis acidity of the boron atom. This enhanced acidity is expected to facilitate the initial condensation with the carboxylic acid, thereby promoting the electrophilic activation mode and potentially increasing its catalytic efficiency in dehydrative reactions.

Other Significant Transformations

Beyond its well-established utility in Suzuki-Miyaura cross-coupling reactions, this compound is a versatile substrate for a variety of other significant chemical transformations. These reactions leverage the unique reactivity of the carbon-boron bond, allowing for the introduction of diverse functional groups onto the aromatic ring. This section explores key transformations including oxidation and reduction, transition-metal-free ipso-functionalization, and palladium-catalyzed difluoromethylation, highlighting the synthetic utility of this compound.

The boronic acid functional group is susceptible to oxidation, a reaction that provides a valuable pathway to phenols. Conversely, while the boronic acid itself is not typically reduced, other functional groups within the molecule can be selectively reduced.

Oxidation: The oxidation of arylboronic acids, known as oxidative deboronation or ipso-hydroxylation, is a fundamental transformation that replaces the C–B bond with a C–O bond. st-andrews.ac.uk For this compound, this reaction yields 3-Fluoro-4-phenoxyphenol. This transformation is typically achieved using common oxidizing agents under mild conditions. nih.gov

The most prevalent method involves the use of an oxidant such as hydrogen peroxide (H₂O₂) in an alkaline medium. nih.gov Other effective oxidizing agents include potassium monopersulfate (Oxone®) and tertiary amine N-oxides. nih.gov The reaction with H₂O₂ generally proceeds via the formation of a boronate intermediate, which then undergoes nucleophilic attack by the hydroperoxide anion. Subsequent rearrangement leads to the formation of the desired phenol. The presence of both electron-donating (phenoxy) and electron-withdrawing (fluoro) groups on the aryl ring of this compound influences its electronic properties, but the oxidation to the corresponding phenol is generally efficient. nih.gov

Reduction: The boronic acid group is generally stable under typical reduction conditions used for other functional groups. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce carbonyl compounds (aldehydes, ketones, carboxylic acids, esters) to alcohols. leah4sci.com These reagents act as hydride donors. youtube.com In the context of this compound, which lacks reducible carbonyl groups, these reagents would not affect the core structure. The aromatic rings are also resistant to reduction by these hydrides. Catalytic hydrogenation could potentially reduce the phenoxy-substituted phenyl ring under harsh conditions, but this is not a common transformation for this type of substrate. Therefore, for this compound itself, reduction reactions are not a primary pathway for transformation unless other reducible functional groups are introduced to the molecule.

| Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., NaOH), room temperature | 3-Fluoro-4-phenoxyphenol | nih.gov |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous acetone, 0-25 °C | 3-Fluoro-4-phenoxyphenol | nih.gov |

| Tertiary Amine N-oxides (e.g., Trimethylamine N-oxide) | Organic solvent, mild conditions | 3-Fluoro-4-phenoxyphenol | nih.gov |

Ipso-functionalization refers to the substitution of a substituent (in this case, the boronic acid group) on an aromatic ring. Transition-metal-free methods for these transformations are of significant interest as they avoid potential metal contamination in the final products. nih.govresearchgate.net Arylboronic acids are excellent substrates for such reactions, allowing the C–B bond to be converted into C-halogen, C-N, and other C-heteroatom bonds. rsc.orgrsc.org

Ipso-Halogenation: The boronic acid moiety can be replaced with a halogen atom. For instance, ipso-bromination and ipso-iodination of arylboronic acids can be readily achieved using N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). nih.gov These reactions tolerate a wide range of functional groups and proceed under mild conditions to yield the corresponding aryl halides. nih.gov Applying this to this compound would produce 1-Bromo-3-fluoro-4-phenoxybenzene or 1-Iodo-3-fluoro-4-phenoxybenzene.

Ipso-fluorination is also possible, though it often requires more specialized reagents like cesium fluoroxysulphate (CsSO₄F) or Selectfluor™. nih.gov These electrophilic fluorinating agents can convert arylboronic acids or their derivatives into aryl fluorides. nih.gov

Ipso-Amination and Nitration: The C–B bond can also be converted to a C–N bond. For example, reaction with hydroxylamine-O-sulfonic acid or related reagents in the presence of a base can lead to the formation of anilines. Similarly, ipso-nitration can be accomplished using nitrating agents, providing access to nitroarenes. rsc.org These methods offer a metal-free route to introduce nitrogen-containing functional groups onto the aromatic ring of this compound.

| Transformation | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Ipso-Hydroxylation | H₂O₂, Oxone® | -OH | nih.gov |

| Ipso-Bromination | N-Bromosuccinimide (NBS) | -Br | nih.gov |

| Ipso-Iodination | N-Iodosuccinimide (NIS) | -I | nih.gov |

| Ipso-Fluorination | Selectfluor™, CsSO₄F | -F | nih.gov |

| Ipso-Amination | Hydroxylamine derivatives | -NH₂ | rsc.org |

The difluoromethyl group (–CF₂H) is a valuable functional group in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amino groups. nih.gov Palladium-catalyzed cross-coupling reactions provide a powerful method for installing this group onto aromatic rings. researchgate.net this compound is a suitable substrate for these reactions, which typically follow a mechanism analogous to the Suzuki-Miyaura coupling. acs.org

Several protocols have been developed for the palladium-catalyzed difluoromethylation of arylboronic acids. acs.orgnih.gov One common approach involves the use of a difluoromethylating agent such as ethyl bromodifluoroacetate. acs.org The reaction mechanism is proposed to involve a palladium(II) difluorocarbene intermediate which is then trapped by the arylboronic acid. acs.org Another efficient method utilizes difluoroiodomethane (B73695) (ICF₂H) as the coupling partner. nih.govacs.org This reaction proceeds via a classic cross-coupling cycle involving oxidative addition of ICF₂H to a Pd(0) complex, transmetalation with the arylboronic acid, and subsequent reductive elimination to afford the difluoromethylated arene. acs.org

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Catalytic systems such as Pd(PPh₃)₄/DPEPhos or those generated from Pd₂(dba)₃ have proven effective. nih.govacs.org These reactions are generally tolerant of various functional groups, making them applicable to complex molecules. acs.orgacs.org

| Difluoromethylating Agent | Typical Catalyst System | Proposed Mechanism | Reference |

|---|---|---|---|

| Ethyl bromodifluoroacetate | Pd(OAc)₂, PPh₃ | Difluorocarbene pathway | acs.org |

| Difluoroiodomethane (ICF₂H) | Pd(PPh₃)₄, DPEPhos | Suzuki-Miyaura type cross-coupling | nih.govacs.org |

| Difluoromethyltriphenylphosphonium bromide | Pd(OAc)₂, Xantphos | Cross-coupling | acs.org |

Structure Reactivity Relationships and Electronic Effects

Influence of Fluoro-Substitution on Boronic Acid Properties

Arylboronic acids function as Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate species. The strength of this Lewis acidity is quantified by the acidity constant (pKa). The presence of electron-withdrawing substituents, such as a fluorine atom, on the aromatic ring increases the Lewis acidity of the boronic acid. nih.govnih.gov This increased acidity corresponds to a lower pKa value. nih.gov

The electron-withdrawing inductive effect of the fluorine atom decreases the electron density on the boron atom, making it more electrophilic and thus a stronger Lewis acid. mdpi.com The magnitude of this effect is dependent on the position of the fluorine substituent relative to the boronic acid group. For fluorophenylboronic acids, the effect is most pronounced when the fluorine is in the ortho or meta position. nih.govmdpi.com In the para position, the electron-donating resonance effect of fluorine can partially counteract its strong inductive effect. nih.govmdpi.com For (3-Fluoro-4-phenoxyphenyl)boronic acid, the fluorine is in the meta position, where the resonance contribution is weak, leading to a significant increase in acidity compared to the unsubstituted phenylboronic acid (pKa ≈ 8.86). nih.govmdpi.com

| Compound Name | Substituent(s) | pKa Value |

|---|---|---|

| Phenylboronic acid | -H | 8.86 |

| 4-Fluorophenylboronic acid | 4-F | 8.77 |

| 3-Fluorophenylboronic acid | 3-F | 8.35 |

| 2-Fluorophenylboronic acid | 2-F | 8.06 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F | 6.17 |

Data sourced from references nih.govmdpi.com.

The electron-withdrawing nature of the fluorine substituent alters the reactivity of the boronic acid, particularly in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Generally, arylboronic acids with electron-withdrawing groups can exhibit different reactivity profiles compared to those with electron-donating groups. researchgate.net The increased electrophilicity of the boron atom in this compound can influence the rate-determining transmetalation step of the catalytic cycle. While electron-rich boronic acids often react faster, the specific conditions of the reaction, including the choice of catalyst, base, and solvent, ultimately determine the outcome. researchgate.net

Role of the Phenoxy Group in Electronic Modulation and Reactivity

The phenoxy group at the 4-position of the phenyl ring introduces a competing electronic effect. The oxygen atom of the phenoxy group can donate electron density to the aromatic ring via a +M (mesomeric or resonance) effect. This donation is most effective at the ortho and para positions relative to the substituent. In this compound, the boronic acid group is para to the phenoxy group, meaning it is significantly influenced by this electron donation.

However, the oxygen atom is also electronegative, exerting a -I (inductive) electron-withdrawing effect. For substituents like the phenoxy group, the resonance effect typically dominates over the inductive effect, leading to a net electron-donating character that increases the electron density of the aromatic ring. This makes the attached boronic acid less Lewis acidic than it would be otherwise. For example, 4-phenoxyphenylboronic acid is a reactant used in Suzuki-Miyaura coupling reactions to synthesize various aryl derivatives. sigmaaldrich.com

Interplay of Substituents on Boron Lewis Acidity and Reaction Pathways

3-Fluoro Group : This substituent acts as a strong electron-withdrawing group primarily through its inductive (-I) effect, which increases the Lewis acidity of the boron atom. nih.gov

4-Phenoxy Group : This substituent acts as a net electron-donating group through its resonance (+M) effect, which decreases the Lewis acidity of the boron atom.

The result is a finely tuned electronic system. The strong inductive pull of the fluorine at the meta position is counterbalanced by the resonance donation from the phenoxy group at the para position. This electronic push-pull dynamic modulates the Lewis acidity of the boron center, making it more acidic than 4-phenoxyphenylboronic acid but less acidic than 3-fluorophenylboronic acid. This tailored electronic nature directly influences the compound's reactivity in synthetic transformations, allowing for controlled participation in reaction pathways like Suzuki-Miyaura coupling, where the electronic properties of the boronic acid are crucial for efficient C-C bond formation. sigmaaldrich.com

Derivatization and Functionalization Strategies for 3 Fluoro 4 Phenoxyphenyl Boronic Acid

Formation of Boronic Esters and Other Derivatives

(3-Fluoro-4-phenoxyphenyl)boronic acid, like other boronic acids, can be converted into various derivatives to improve its stability and handling. The most common derivatization is the formation of boronic esters through condensation with alcohols, particularly diols. wikipedia.orgsciforum.net This reaction is an equilibrium that is typically driven to completion by removing the water produced, often with a Dean-Stark apparatus or dehydrating agents. sciforum.net

Pinacol (B44631) esters are the most widely used derivatives due to their high stability. chem-station.com The reaction of this compound with pinacol yields the corresponding this compound pinacol ester. These esters are generally stable to chromatographic purification and can be stored for extended periods. chem-station.comnih.gov The steric bulk of the pinacol group helps protect the boron atom from unwanted reactions. chem-station.com

Other important derivatives include trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates. chem-station.com

Potassium trifluoroborate salts are formed by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). These salts are often highly crystalline, free-flowing solids with increased stability towards oxidation and hydrolysis. chem-station.com

MIDA boronates are another class of highly stable derivatives. The MIDA ligand coordinates to the boron atom, rendering it unreactive under many standard conditions, including Suzuki-Miyaura coupling. The boronic acid can be readily regenerated under mild basic hydrolysis, making MIDA boronates excellent for use in multi-step syntheses where the boronic acid moiety needs to be protected. chem-station.com

The choice of derivative allows chemists to tune the properties of the boronic acid for specific applications.

| Derivative Type | Typical Reagent | Key Properties |

| Boronic Ester | Diols (e.g., Pinacol) | Enhanced stability, improved solubility in organic solvents, suitable for chromatography. chem-station.comnih.gov |

| Trifluoroborate Salt | KHF₂ | High crystallinity, high stability towards oxidation, often water-soluble. chem-station.com |

| MIDA Boronate | N-methyliminodiacetic acid | Exceptionally stable, inert to many reaction conditions, allows for controlled release of the boronic acid. chem-station.com |

Introduction of Diverse Functional Groups via Boronic Acid Intermediates

The primary application of this compound is as a building block in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org This reaction enables the formation of a carbon-carbon bond between the 3-fluoro-4-phenoxyphenyl group and various aryl, heteroaryl, or vinyl halides and triflates. This method is a cornerstone of modern organic synthesis for constructing complex biaryl structures.

Beyond its role in C-C bond formation, the boronic acid group itself can be replaced with a variety of other functional groups in what are known as ipso-functionalization reactions. rsc.orgnih.govnih.gov These transformations significantly broaden the synthetic utility of this compound. Common transformations include:

Hydroxylation: Conversion of the C–B bond to a C–O bond, yielding the corresponding phenol (B47542). This can be achieved using various oxidizing agents. nih.gov

Amination: Formation of a C–N bond to produce anilines. rsc.org

Halogenation: Replacement of the boronic acid with a halogen (e.g., iodine, bromine, or chlorine) to furnish aryl halides. rsc.org

Nitration: Introduction of a nitro group (NO₂) onto the aromatic ring. nih.gov

These transition-metal-free functionalizations provide direct pathways to a range of substituted aromatic compounds from a single boronic acid precursor. nih.govnih.gov Furthermore, under certain oxidative conditions, arylboronic acids can serve as precursors to aryl radicals, opening up alternative reaction pathways for functionalization. rsc.org

Strategies for Enhanced Stability and Handling of Derivatives

Boronic acids are susceptible to degradation, primarily through protodeboronation (cleavage of the C-B bond by a proton source) and trimerization to form boroxines, which are cyclic anhydrides. wikipedia.orgsciforum.net The conversion of this compound into its ester or salt derivatives is the principal strategy to mitigate these stability issues. chem-station.com

Boronic Esters: Cyclic boronic esters, such as those formed with pinacol or neopentyl glycol, provide significant steric protection to the electron-deficient boron atom. This shielding inhibits the approach of water or other reagents that can lead to degradation. chem-station.com The enhanced stability of pinacol esters, for instance, makes them easier to handle, purify, and store compared to the free boronic acid. nih.gov

Trifluoroborate Salts: The formation of an anionic, tetracoordinate boron center in potassium trifluoroborate salts makes them significantly more stable than their neutral, tricoordinate boronic acid counterparts. The three electron-donating fluorine atoms satisfy the empty p-orbital of the boron, reducing its Lewis acidity and susceptibility to nucleophilic attack or oxidation. chem-station.com

MIDA Boronates: These derivatives offer one of the highest levels of stability. The tridentate MIDA ligand forms a robust bicyclic structure around the boron atom. This renders the C-B bond stable to a wide range of reaction conditions, including those that would readily cleave other boronic acid derivatives. This "protecting group" strategy is invaluable in complex synthetic routes, ensuring the boronic acid functionality remains intact until it is needed. chem-station.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. For (3-Fluoro-4-phenoxyphenyl)boronic acid, DFT calculations are instrumental in elucidating the mechanisms of key reactions, such as the formation of boroxines, which are cyclic anhydrides of boronic acids.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, insights can be drawn from studies on analogous compounds like 3-fluoro-4-formylphenylboronic acid. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the geometric structure of similar molecules. researchgate.net Such calculations would be crucial in determining the activation energies and reaction enthalpies for processes involving this compound, providing a detailed picture of the reaction landscape.

Computational Prediction of Electronic Properties and Reactivity

The electronic properties of this compound, such as its molecular orbital energies, electrostatic potential, and charge distribution, can be reliably predicted using computational methods. These properties are fundamental to understanding the molecule's reactivity and its potential applications.

DFT and Time-Dependent DFT (TD-DFT) are commonly employed to calculate electronic properties. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, indicating that it can be more easily excited. researchgate.net Studies on related compounds like 4-carboxy-3-fluorophenylboronic acid have utilized DFT at the B3LYP level to compute these values. researchgate.net

The molecular electrostatic potential (MEP) is another important property that can be visualized through computational modeling. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For boronic acids, the boron atom is expected to be an electrophilic center, while the oxygen atoms of the boronic acid group and the phenoxy group, along with the fluorine atom, would be nucleophilic regions.

Natural Bond Orbital (NBO) analysis can provide further details on the electronic structure, including atomic charges and orbital interactions. This analysis helps in understanding the nature of the chemical bonds and the delocalization of electron density within the molecule.

Below is a table summarizing typical electronic properties that would be calculated for this compound, based on findings for similar molecules. researchgate.netresearchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |

Analysis of Conformational Preferences and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its function, particularly in the context of molecular recognition and crystal packing. Computational methods are invaluable for exploring the potential energy surface of the molecule and identifying its most stable conformers.

Conformational analysis is often performed by systematically rotating the rotatable bonds in the molecule, such as the C-O and C-C bonds connecting the phenyl rings and the C-B bond. The energy of each conformation is calculated to identify the global and local minima on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are well-suited for these calculations. researchgate.net Studies on other substituted phenylboronic acids have shown that multiple stable conformers can exist. researchgate.net

The presence of the fluorine atom and the phenoxy group influences the conformational preferences through steric and electronic effects. For example, the gauche effect might play a role in determining the dihedral angles involving the fluorine substituent. nih.govscispace.com

Intermolecular interactions are also crucial, especially in the solid state and in solution. Boronic acids are known to form strong hydrogen bonds through their hydroxyl groups, leading to the formation of dimers and other supramolecular structures. researchgate.net Computational models can quantify the strength of these hydrogen bonds and predict the geometry of the resulting assemblies. Quantum Theory of Atoms in Molecules (QTAIM) is a technique that can be used to analyze the electron density at bond critical points, providing a quantitative measure of the strength of intermolecular interactions like hydrogen bonds. researchgate.net

Molecular Dynamics Simulations for Reactivity Studies

To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. For boronic acids, specialized force field parameters may need to be developed to accurately model the behavior of the boron atom. semanticscholar.org These parameters can be derived from quantum mechanical calculations. semanticscholar.org

Once a force field is established, MD simulations can be used to study various phenomena, including:

Solvation: Understanding how the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Binding to Proteins: Boronic acids are known to interact with the active sites of enzymes, often forming covalent bonds with serine residues. nih.gov MD simulations can be used to model the binding process, calculate binding free energies, and identify key intermolecular interactions that stabilize the complex. nih.govnih.gov

Self-Assembly: Simulating the aggregation of multiple molecules in solution to understand the formation of larger structures.

Applications in Organic Synthesis and Materials Science Excluding Direct Biological Outcomes

Building Blocks for Complex Molecular Architectures

The primary utility of (3-Fluoro-4-phenoxyphenyl)boronic acid in organic synthesis lies in its function as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most powerful methods for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms, to construct biaryl and polyaryl systems.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide or triflate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step typically requires activation of the boronic acid with a base.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. nbinno.compatsnap.com

This compound provides a unique structural motif that can be incorporated into larger, more complex molecules. The fluorine atom acts as an electron-withdrawing group, which can influence the reactivity of the boronic acid and the electronic properties of the final product. The bulky phenoxy group can introduce specific conformational constraints and solubility characteristics. These features make it an important intermediate in the synthesis of fine chemicals and functional molecules used in various fields. patsnap.comgoogle.com The synthesis of complex boronic acids from simpler precursors has been developed to create large libraries of diverse molecules for various applications. digitellinc.comnih.gov

Precursors for Advanced Materials and Polymers

The structural framework of this compound is particularly relevant to the field of materials science, where precise molecular architectures dictate the bulk properties of a material. It serves as a key precursor for the synthesis of liquid crystals and components for Organic Light-Emitting Diodes (OLEDs).

Liquid Crystals: Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. Molecules that form liquid crystal phases (mesogens) are often composed of rigid core structures. The biaryl and terphenyl structures created via Suzuki-Miyaura coupling using precursors like this compound are ideal for creating these rigid cores. The lateral fluorine substituent is known to significantly influence the mesomorphic properties, such as enhancing the stability of tilted smectic phases and reducing melting points. biointerfaceresearch.com Furthermore, the presence and position of fluorine atoms can confer a high lateral dipole moment, leading to a negative dielectric anisotropy, a crucial property for specific display applications like in-plane switching (IPS) LCDs. biointerfaceresearch.com

| Material Type | Role of this compound Moiety | Key Properties Influenced |

|---|---|---|

| Liquid Crystals | Precursor for the rigid core of mesogenic molecules. | Melting point, mesophase stability, dielectric anisotropy, viscosity. biointerfaceresearch.comresearchgate.net |

| OLED Materials | Building block for host materials, emissive dopants, or charge-transport molecules. | Thermal/morphological stability, triplet energy levels, charge mobility, solubility. researchgate.netresearchgate.net |

| Specialty Polymers | Monomer precursor for polymers with responsive properties. | Saccharide recognition, pH sensitivity, self-healing capabilities. google.com |

Role in Chiral Synthesis and Stereoselective Transformations

While the molecule itself is not chiral, this compound is a valuable reactant in modern asymmetric synthesis, particularly for the creation of atropisomers. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, most commonly a C-C bond in biaryl systems. The synthesis of such axially chiral compounds is a significant challenge in organic chemistry.

Recent advances have demonstrated that arylboronic acids can participate in dynamic kinetic asymmetric transformations (DYKAT) to produce single enantiomers of axially chiral biaryls with high selectivity. In these reactions, a racemic but configurationally stable starting material is coupled with a boronic acid derivative under conditions where the starting material can racemize. A chiral catalyst then selectively promotes the reaction of one enantiomer, funneling the entire mixture into a single chiral product.

The synthesis of C-B axially chiral compounds, where the stereogenic axis involves the carbon-boron bond itself, is an emerging and challenging field. digitellinc.comresearchgate.net Strategies such as atroposelective Miyaura borylation and dynamic kinetic asymmetric cross-coupling have been developed to construct these unique chiral molecules. digitellinc.comresearchgate.net Given that the coupling of this compound with another substituted aryl ring can lead to a sterically hindered biaryl product, it is a suitable substrate for these stereoselective methodologies to generate optically active atropisomers, which are valuable as chiral ligands and catalysts. researchgate.netrsc.org

Analytical Applications of Derivatized Boronic Acids

The boronic acid functional group possesses unique chemical properties that are exploited in various analytical applications, including trace level analysis and chemical sensing.

Quantifying residual boronic acids at trace levels (parts-per-million) is often a requirement in pharmaceutical and materials manufacturing to ensure the purity of the final product. However, boronic acids are often challenging to analyze directly by reverse-phase liquid chromatography-mass spectrometry (LC/MS/MS) due to their poor retention, peak tailing, and inefficient ionization.

To overcome these challenges, a common strategy is to derivatize the boronic acid before analysis. A simple and effective method involves reacting the boronic acid with a bidentate ligand, such as N-methyliminodiacetic acid (MIDA), to form a stable, cyclic boronate ester. This derivatization achieves several goals:

It protects the boronic acid group, preventing on-column degradation or dehydration to boroxines.

The resulting MIDA ester is less polar and more stable, leading to better chromatographic peak shape.

The derivatized molecule often shows significantly improved ionization efficiency in the mass spectrometer, leading to much higher sensitivity.

Using this approach, methods have been developed to quantify non-nitrogen-containing aryl boronic acids down to low ng/mL levels. The derivatized product can be readily analyzed using standard LC/MS/MS instrumentation in positive ionization mode, allowing for the development of highly sensitive and linear quantification methods.

| Parameter | Value / Condition | Reference |

|---|---|---|

| Derivatization Agent | N-methyliminodiacetic acid (MIDA) | researchgate.net |

| LC Column | Waters Acquity UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 μm) | researchgate.net |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Linearity Range | 5.6–55.7 ng/mL | researchgate.net |

| Signal-to-Noise (S/N) at LLOQ | 12 | researchgate.net |

| Average Recovery (spiked) | 99.8% | researchgate.net |

Boronic acids have the unique ability to bind reversibly and covalently with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars) and glycoproteins. This interaction forms a five- or six-membered cyclic boronate ester. This specific and reversible binding is the foundation for a wide range of chemical sensors.

The mechanism for a typical fluorescent diol sensor involves three components: a boronic acid recognition site, a fluorophore (a molecule that emits light), and a linker. In the unbound state, the sensor may have low fluorescence. Upon binding to a diol, the geometry and electronic properties of the boron atom change from a trigonal planar sp² hybridization to a tetrahedral sp³ hybridization. This change can alter the photophysical properties of the attached fluorophore, leading to a measurable change in fluorescence intensity or color (a "turn-on" or "turn-off" response).

The efficiency of this binding is highly dependent on the pH of the solution and the Lewis acidity of the boron atom. The presence of an electron-withdrawing group, such as the fluorine atom in this compound, is particularly advantageous. It lowers the pKa of the boronic acid, making it a stronger Lewis acid. This allows the binding interaction with diols to occur efficiently at or near physiological pH (around 7.4), which is a critical requirement for applications in biological sensing.

Future Directions and Research Perspectives

Exploration of Novel Catalytic Systems for (3-Fluoro-4-phenoxyphenyl)boronic Acid Transformations

The Suzuki-Miyaura coupling reaction is the cornerstone of this compound's application. Current synthetic routes predominantly employ classical palladium catalysts. For instance, the synthesis of certain tyrosine kinase inhibitors utilizes catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in the presence of a base like sodium carbonate. google.comgoogle.com

Future research will likely target the development of novel catalytic systems to enhance efficiency, expand substrate scope, and improve reaction conditions. Key areas of exploration include:

Advanced Palladium Catalysts: Development of palladium-phosphine complexes with more sophisticated ligands to achieve higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings. This reduces cost and minimizes palladium contamination in the final active pharmaceutical ingredient (API).

Alternative Metal Catalysis: Investigating the use of more abundant and less expensive metals like copper or nickel as catalysts for cross-coupling reactions involving this compound. chem-soc.si These metals can offer different reactivity profiles and may be more sustainable in the long term.

Photoredox Catalysis: The use of light-mediated catalysis presents an opportunity to drive transformations under milder conditions. Future work could explore photocatalytic systems for C-C and C-X bond formations, potentially offering novel reaction pathways that are not accessible with traditional thermal methods.

The table below summarizes currently used and potential future catalytic systems for transformations of this compound.

| Catalyst Type | Specific Example | Application | Future Perspective |

| Palladium | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling google.comgoogle.com | Development of highly active catalysts for lower loadings; exploration of nanoparticle catalysts for recyclability. |

| Copper | Copper(II) Acetate (B1210297) | Chan-Lam Coupling | Application in C-N and C-O bond formation; development of ligand-assisted copper catalysis for improved yields. |

| Photocatalysts | Iridium or Ruthenium complexes | - | Use in radical-mediated transformations under mild conditions; enabling novel bond formations. |

Development of Sustainable and Green Synthesis Methods

The principles of green chemistry are increasingly influencing synthetic route design in the pharmaceutical industry. For a widely used reagent like this compound, developing sustainable synthetic protocols is a high-priority research area.

Current methods often rely on organic solvents such as dioxane and N,N-dimethylformamide (DMF). google.comgoogle.com Future research will focus on minimizing the environmental impact through several strategies:

Aqueous Media: Performing Suzuki-Miyaura and other coupling reactions in water or aqueous mixtures to replace hazardous organic solvents. This approach is not only environmentally benign but can sometimes accelerate reaction rates.

Recyclable Catalysts: Designing heterogeneous catalysts or immobilizing homogeneous catalysts on solid supports. nih.gov This would facilitate catalyst recovery and reuse, a key principle of green chemistry, thereby reducing waste and cost.

Atom Economy: Exploring synthetic routes that maximize the incorporation of all starting materials into the final product. This includes direct C-H borylation techniques to synthesize the boronic acid itself, which avoids the use of halogenated precursors and stoichiometric organometallic reagents. nih.gov

Advanced Derivatization for Tailored Reactivity

While this compound is versatile, its reactivity, stability, and solubility can be fine-tuned through derivatization. The conversion of boronic acids into boronate esters is a common and effective strategy. pharmiweb.com

Future research in this area will likely involve:

Boronate Esters: Expanding the use of protecting groups like pinacol (B44631), MIDA (N-methyliminodiacetic acid), or glycerol to create more stable, crystalline, and easily purifiable derivatives. These esters can exhibit different reactivity profiles and are often more amenable to specific reaction conditions or purification techniques like chromatography.

Organotrifluoroborates: Conversion of the boronic acid to its corresponding potassium organotrifluoroborate salt (R-BF₃K). These salts are highly stable, crystalline solids that are often easier to handle and purify than the parent boronic acids and can be used directly in cross-coupling reactions.

Bioorthogonal Probes: Incorporating the this compound moiety into larger molecules designed as bioorthogonal probes. Boronic acids can reversibly bind to diols, a feature that can be exploited for site-selective protein labeling or for developing sensors for biological carbohydrates. nih.govnih.gov

The following table outlines potential derivatives and their advantages.

| Derivative | General Structure | Key Advantages | Research Focus |

| Pinacol Boronate Ester | R-B(pin) | Increased stability, improved solubility in organic solvents, amenable to chromatography. | Optimization of coupling reactions using the ester directly. |

| MIDA Boronate Ester | R-B(MIDA) | High stability, allows for slow release of the free boronic acid, useful in iterative cross-coupling. | Application in multi-step, one-pot synthesis sequences. |

| Potassium Organotrifluoroborate | [R-BF₃]K | Air- and moisture-stable crystalline solid, enhanced stability, alternative reactivity. | Exploring utility in late-stage functionalization of complex molecules. |

Integration of Computational and Experimental Approaches for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing protocols and discovering new reactions. The synergy between computational chemistry and experimental studies is a powerful tool for achieving this.

Future research directions include:

DFT Studies: Employing Density Functional Theory (DFT) to model the transition states and intermediates of key reaction steps, such as transmetalation and reductive elimination in Suzuki-Miyaura couplings. This can help rationalize catalyst and ligand effects and predict optimal reaction conditions.

Kinetic Analysis: Performing detailed kinetic studies to experimentally validate computational models and to precisely determine the influence of reactants, catalysts, and solvents on reaction rates.

Spectroscopic Interrogation: Using advanced spectroscopic techniques, such as in-situ NMR, to detect and characterize transient intermediates in the catalytic cycle. The observation of elusive species like arylpalladium(II) boronate complexes can provide direct evidence for proposed mechanistic pathways.

By combining these approaches, researchers can build comprehensive models that explain the unique reactivity imparted by the fluoro and phenoxy substituents on the boronic acid, leading to more rational and efficient synthetic strategies.

Q & A

Q. What are the common synthetic routes for (3-Fluoro-4-phenoxyphenyl)boronic acid, and how can purity be optimized?

Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, or direct functionalization of pre-fluorinated phenylboronic acids. Key steps include:

- Lithiation-Borylation : Fluorinated aryl halides undergo lithiation followed by reaction with trimethyl borate to introduce the boronic acid group .

- Purification : Recrystallization in dimethylformamide (DMF) or chloroform improves purity (>97%), as noted for structurally similar boronic acids .

- Protodeboronation Mitigation : Use of stabilizing ligands (e.g., morpholine derivatives) or low-temperature conditions reduces unwanted protodeboronation .

Q. How is this compound utilized in Suzuki-Miyaura coupling reactions?

This compound serves as a key building block for biaryl synthesis. Optimal conditions include:

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Solubility : Slightly soluble in water; prefers polar aprotic solvents (DMF, THF) or chlorinated solvents (chloroform) .

- Stability : Stable at 0–6°C under inert atmospheres but prone to oxidation in acidic or humid conditions. Storage with desiccants (e.g., silica gel) is recommended .

Advanced Research Questions

Q. How can trace impurities (e.g., protodeboronation byproducts) be quantified in this compound?

Advanced analytical methods include:

- LC-MS/MS in MRM Mode : Detects impurities at ≤1 ppm levels. For example, carboxy phenyl boronic acid and methyl phenyl boronic acid were quantified with LOD = 0.3 ppm and LOQ = 1 ppm using a C18 column and acetonitrile/0.1% formic acid mobile phase .

- Derivatization-Free Protocols : Direct analysis underivatized reduces sample preparation time .

Q. Table 1: Analytical Parameters for Boronic Acid Impurity Detection

| Parameter | Value | Reference |

|---|---|---|

| LOD | 0.3 ppm | |

| LOQ | 1 ppm | |

| Retention Time | 4.2–5.8 min | |

| Mobile Phase | Acetonitrile/0.1% HCOOH |

Q. How does fluorination at the 3-position influence reactivity in cross-coupling and biological interactions?

- Electronic Effects : The electron-withdrawing fluorine atom enhances electrophilicity, improving oxidative addition in Pd-catalyzed reactions .

- Steric Considerations : Fluorine’s small size minimizes steric hindrance, enabling coupling with bulky substrates .

- Biological Activity : Fluorine substitution in boronic acids increases metabolic stability and binding affinity to serine proteases (e.g., proteasome inhibitors) .

Q. What strategies resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?

Discrepancies often arise from:

- Catalyst Deactivation : Trace oxygen or moisture reduces Pd catalyst activity. Rigorous degassing and anhydrous conditions improve reproducibility .

- Substrate Compatibility : Electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) may require higher temperatures (80–100°C) for effective coupling .

Q. Table 2: Reaction Yield Variability with Different Substrates

| Aryl Halide | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Bromotoluene | 85 | Pd(PPh₃)₄, Na₂CO₃ | |

| 4-Nitrochlorobenzene | 72 | PdCl₂(dppf), CsF |

Q. How do kinetic parameters of boronic acid-diol binding inform chemosensor design for this compound?

- Stopped-Flow Kinetics : Binding equilibrium with diols (e.g., fructose) occurs within seconds (kon = 10³–10⁴ M⁻¹s⁻¹). The order of kon values: fructose > tagatose > mannose > glucose .

- Sensor Optimization : Rapid binding kinetics enable real-time glucose monitoring in physiological pH, but secondary interactions (e.g., hydrophobic effects) may require buffer optimization to enhance selectivity .

Q. What structural modifications enhance the anticancer activity of this compound derivatives?

- Bioisosteric Replacement : Substituting the phenoxy group with morpholinylcarbonyl (e.g., 3-Fluoro-4-(4-morpholinylcarbonyl)benzeneboronic acid) improves solubility and tubulin inhibition .

- Boronated Heterocycles : Fusion with arylidene heterocycles (e.g., pyridine derivatives) enhances cytotoxicity against glioblastoma cells (IC₅₀ = 5–20 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.